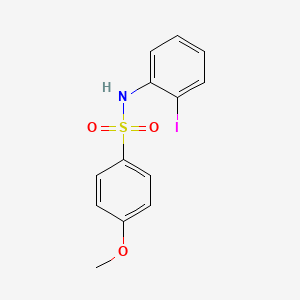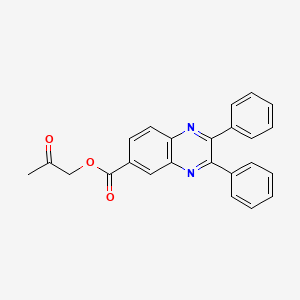
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate, commonly known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions.
作用机制
ODQ exerts its pharmacological effects by inhibiting the activity of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate. This compound is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes. By inhibiting this compound, ODQ reduces the production of cGMP and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
ODQ has been shown to have a variety of biochemical and physiological effects. For example, ODQ has been shown to inhibit vasodilation and reduce blood pressure by reducing the production of cGMP. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In addition, ODQ has been shown to inhibit neurotransmission and protect against neuronal damage in various models of neurological disease.
实验室实验的优点和局限性
One of the main advantages of using ODQ in laboratory experiments is its high potency and specificity for 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. ODQ is also relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using ODQ is its potential for off-target effects, as it may inhibit other enzymes or signaling pathways in addition to this compound. In addition, ODQ may have variable effects depending on the experimental conditions and cell types used.
未来方向
There are many potential future directions for research on ODQ and 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. For example, researchers could investigate the role of this compound inhibition in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, researchers could investigate the potential therapeutic benefits of this compound inhibition in neurological diseases such as stroke and Alzheimer's disease. Finally, researchers could investigate the potential for developing more specific and potent this compound inhibitors that could be used as therapeutic agents in various disease states.
合成方法
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with propionyl chloride and triethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to yield ODQ.
科学研究应用
ODQ has been used extensively in scientific research to investigate the role of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate in various physiological and pathological conditions. For example, ODQ has been used to study the effects of this compound inhibition on vascular tone and blood pressure regulation. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis. In addition, ODQ has been used to study the role of this compound in neurotransmission and neuroprotection.
属性
IUPAC Name |
2-oxopropyl 2,3-diphenylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-16(27)15-29-24(28)19-12-13-20-21(14-19)26-23(18-10-6-3-7-11-18)22(25-20)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCRKKJTPDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

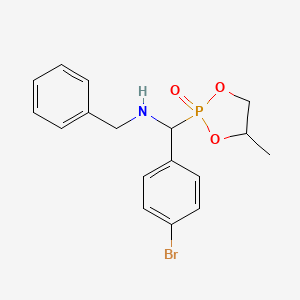
![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
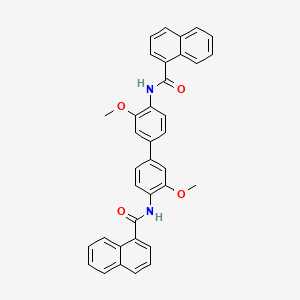
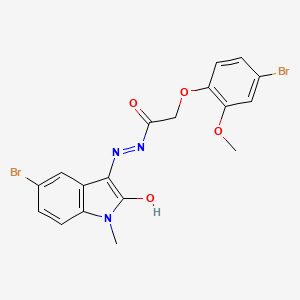
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021419.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)

![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
